molecular formula C17H14N2O6S B11603342 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid

2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid

Cat. No.: B11603342
M. Wt: 374.4 g/mol
InChI Key: WKAWEBYSPBDBJD-UHFFFAOYSA-N
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Description

2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}BENZOIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique benzisothiazole structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of benzisothiazole derivatives with propanoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with aminobenzoic acid to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzisothiazole compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzisothiazole moiety plays a crucial role in these interactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,3-Trioxo-2,3-dihydro-1H-1λ6-benzo[d]isothiazol-2-yl)acetonitrile
  • Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate
  • 3-(1,1,3-Trioxo-1,3-dihydro-1λ6-benzo[d]isothiazol-2-yl)propionic acid

Uniqueness

2-{[3-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)PROPANOYL]AMINO}BENZOIC ACID is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzisothiazole and aminobenzoic acid moieties allows for versatile applications in various fields .

Properties

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C17H14N2O6S/c20-15(18-13-7-3-1-5-11(13)17(22)23)9-10-19-16(21)12-6-2-4-8-14(12)26(19,24)25/h1-8H,9-10H2,(H,18,20)(H,22,23)

InChI Key

WKAWEBYSPBDBJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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